molecular formula C19H18ClN5 B1664376 Adinazolam CAS No. 37115-32-5

Adinazolam

Cat. No. B1664376
CAS RN: 37115-32-5
M. Wt: 351.8 g/mol
InChI Key: GJSLOMWRLALDCT-UHFFFAOYSA-N
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Description

Adinazolam, marketed under the brand name Deracyn, is a tranquilizer of the triazolobenzodiazepine (TBZD) class, which are benzodiazepines (BZDs) fused with a triazole ring . It possesses anxiolytic, anticonvulsant, sedative, and antidepressant properties . Adinazolam was developed by Jackson B. Hester, who was seeking to enhance the antidepressant properties of alprazolam . It has never been approved by the FDA for clinical use .


Synthesis Analysis

Adinazolam can be synthesized by reacting benzodiazepine precursors . One logical way to synthesize adinazolam is by reacting estazolam (a readily available marketed pharmaceutical substance) with dimethyl(methylene)ammonium chloride (a cheap, readily available marketed reagent) .


Molecular Structure Analysis

Adinazolam has a molecular formula of C19H18ClN5 and a molecular weight of 351.83 g/mol . It contains multiple reactive parts in its structure . No stereoisomers of adinazolam have been described .


Chemical Reactions Analysis

Adinazolam contains multiple reactive parts in its structure. The first is the dimethylamine which is mildly basic with a pKa of 6.30 making over 5% of the compound protonated under physiological pH . The dimethylamine is also labile for oxidative decomposition resulting in the loss of one methyl group forming N-desmethyladinazolam .


Physical And Chemical Properties Analysis

The free base of adinazolam is insoluble in water, while the salt (mesylate) is soluble in water . It has a melting point of 171–172.5 °C .

Scientific Research Applications

Antidepressant Efficacy

Adinazolam, a triazolobenzodiazepine, has been studied for its potential as an antidepressant. In a clinical study comparing adinazolam with imipramine for treating major depressive disorder, adinazolam demonstrated similar efficacy to imipramine, particularly in patients with severe, melancholic subtypes of depression. This study highlighted adinazolam as a potential antidepressant compound, noting its effectiveness and lower adverse event profile compared to imipramine (Amsterdam et al., 2004).

Pharmacokinetics and Pharmacodynamics

Research has been conducted to understand the pharmacokinetics and pharmacodynamics of adinazolam. A study involving healthy volunteers examined the effects of various oral doses of adinazolam mesylate on psychomotor performance and memory. It was found that adinazolam and its metabolite, mono-N-desmethyladinazolam (NDMAD), exhibit linear pharmacokinetics across different dosages. This research suggests that NDMAD significantly contributes to the sedative and psychomotor effects observed after adinazolam administration (Fleishaker & Phillips, 2004).

Formulation Development

A study using GastroPlus™ software demonstrated the utility of mechanistic simulations for understanding the in vivo behaviors of modified release (MR) formulations of drugs like adinazolam. This approach was used to predict the pharmacokinetic and pharmacodynamic profiles of adinazolam for a MR formulation, aiding in the design of new formulations with desired onset and duration of action (Lukacova et al., 2009).

Interaction with Other Drugs

Research has also investigated the interaction between adinazolam and other drugs. A study explored the effects of cimetidine on the pharmacokinetics and pharmacodynamics of adinazolam. It was found that cimetidine significantly increased the area under the curve (AUC) values of both adinazolam and N-desmethyladinazolam, reduced the oral clearance of adinazolam, and prolonged its half-life. These findings are crucial for understanding drug interactions involving adinazolam (Hulhoven et al., 2004).

Effects on Psychom

otor and Cognitive PerformanceAdinazolam's impact on psychomotor and cognitive performance has been a subject of study. A comparison of its effects with diazepam and ethanol in healthy volunteers revealed that adinazolam, especially at higher doses, led to impairments in tracking, attention, information processing, and memory. This research contributes to understanding the behavioral effects of adinazolam and its potential therapeutic applications (Linnoila et al., 2004).

Pharmacological Profile

Further investigation into the pharmacokinetics and pharmacodynamics of adinazolam and its metabolites has been carried out. One study assessed the tolerability and effects of intravenous infusions of adinazolam and its metabolite N-desmethyladinazolam (NDMAD) in healthy subjects. This research provides detailed insights into the pharmacological profile of adinazolam and the role of its metabolite in mediating its effects (Fleishaker et al., 2004).

Benzodiazepine Properties

Adinazolam is among several new drugs being developed with benzodiazepine properties. A review focusing on remimazolam, 3-hydroxyphenazapam, adinazolam, clonazolam, and deschloroetizolam, among others, discussed their pharmacologic profiles, side effects, efficacy, and the recent clinical trials. This research is significant for understanding the development of new benzodiazepines, including adinazolam, and their potential applications in sedation and as adjuvants to general anesthetics (Cornett et al., 2018).

Interaction with Anxiety-like Behaviors

Adinazolam's effects on anxiety-like behaviors have been studied using animal models. Research has indicated that while classical treatments such as benzodiazepine receptor full agonists show anxiolytic-like effects in these models, compounds like adinazolam may not effectively model features of anxiety disorders, suggesting a need for further investigation into its therapeutic applications in anxiety and related disorders (Prut & Belzung, 2003).

Safety And Hazards

Adinazolam may increase the central nervous system depressant (CNS depressant) activities of Hydrocodone . The risk or severity of adverse effects can be increased when Hydromorphone is combined with Adinazolam .

properties

IUPAC Name

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLOMWRLALDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190611
Record name Adinazolam
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Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adinazolam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.72e-02 g/L
Record name Adinazolam
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Mechanism of Action

Adinazolam binds to peripheral-type benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.
Record name Adinazolam
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Product Name

Adinazolam

CAS RN

37115-32-5
Record name Adinazolam
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Record name Adinazolam
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Record name ADINAZOLAM
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Record name Adinazolam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of the crude 8-chloro-1-[(aminomethyl)]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine in acetonitrile is treated successively with 37% formalin (1.5 ml) and sodium cyanoborohydride (0.375 g). During the next 1 hour 20 minutes, 2 ml. of a 10% (v/v) solution of acetic acid in acetonitrile is added periodically, dropwise in such a manner that the temperature of the mixture remains between 25°-30° without external cooling. When the reaction is complete, the pH of the solution is about 6.8 and no further rise in temperature is noted after the addition of acid. The mixture is stirred for an additional 25 minutes and concentrated in vacuo. The residue is dissolved in methanol and concentrated. This residue is dissolved in methanol (30 ml), treated with 25% aqueous ethylenediamine (15 ml) and refluxed for 45 minutes. The mixture is cooled, diluted with water, saturated with sodium chloride and extracted with chloroform. The extract is washed (brine), dried over anhydrous sodium sulfate and concentrated. The residue is chromatographed on silica gel (100 g) with 2% methanol-98% chloroform. The resulting product is crystallized from ethyl acetate-Skellysolve B hexanes to give 8-chloro-1-[(dimethylamino)methyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine in 2 crops: 330 mg. of melting point 170°-172.5°C; 67 mg. of melting point 168°-171°C (total yield 37.6%).
Name
8-chloro-1-[(aminomethyl)]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
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reactant
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Quantity
1.5 mL
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Quantity
0.375 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of N,N-dimethylhydroxylamine (3.67 g., 0.06 mole) in dry dimethylformamide (50 ml. is cooled in an ice bath, under nitrogen, and treated with a 57% mineral oil suspension of sodium hydride (0.84 g., 0.02 mole). The mixture is kept at ambient temperature for 1 hour (a precipitate formed) and then cooled in an ice bath and treated with 8-chloro-1-(chloromethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]-benzodiazepine (6.86 g., 0.02 mole). The mixture is kept at ambient temperature for 2 hours and concentrated in vacuo. Last traces of dimethylformamide are removed from the residue by the successive addition and distillation of xylene, toluene, and benzene. The resulting material is chromatographed on silica gel (250 g.) with methanol. The product thus obtained is crystallized from methanol-ethyl acetate (following activated charcoal treatment) to give 8-chloro-1-[(dimethylamino)methyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine, N1 -oxide, hydrate in three crops: 3.377 g. of melting point 160.5°-162.5° C; 1.145 g. of melting point 160°-162° C.; and 0.785 g. of melting point 160°-162° C. The analytical sample had a melting point of 157.5°-158.5° C. with decomposition.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
6.86 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
K Ajir, M Smith, KM Lin, D Anderson, I Nuccio… - …, 1997 - Springer
… drug administration and assayed for adinazolam and NDMAD concentrations. … adinazolam, Asians manifested significantly higher C max , larger AUC and lower CL of both adinazolam …
Number of citations: 24 link.springer.com
K Venkatakrishnan, KE Culm… - The Journal of …, 2005 - Wiley Online Library
The pharmacokinetics and pharmacodynamics of adinazolam mesylate (10 mg), N‐desmethyl adinazolam mesylate (NDMAD, 10 mg), and alprazolam (1 mg) were investigated in 9 …
Number of citations: 33 accp1.onlinelibrary.wiley.com
MJ Owens, G Bissette, CB Nemeroff - Synapse, 1989 - Wiley Online Library
… Treatment with alprazolam or adinazolam increased hypothalamic CRF concentrations, which … injection of imipramine, alprazolam, or adinazolam on CRF concentrations in 18 rat brain …
Number of citations: 111 onlinelibrary.wiley.com
B Moosmann, P Bisel, F Franz… - Journal of mass …, 2016 - Wiley Online Library
… In the present study, five benzodiazepines (adinazolam, cloniprazepam, fonazepam, 3‐… The detected in vitro phase I metabolites of adinazolam were N‐desmethyladinazolam and N‐…
JC Fleishaker, JP Phillips, TC Smith, RB Smith - Pharmaceutical research, 1989 - Springer
… days) were assayed for adinazolam and monodesmethyl adinazolam (NDMAD) by … adinazolam were assessed using psychomotor performance tests and sedation ratings. Adinazolam …
Number of citations: 24 link.springer.com
RA Lahti, VH Sethy, C Barsuhn, JB Hester - Neuropharmacology, 1983 - Elsevier
Adinazolam, which is a 1-dimethylaminomethyl triazolobenzodiazepine, is an effective anxiolytic agent as defined by suppression of stress-induced increases in plasma corticosteroids. …
Number of citations: 74 www.sciencedirect.com
JC Fleishaker, JP Phillips - Psychopharmacology, 1989 - Springer
… Adinazolam and NDMAD pharmacokinetics were linear throughout the dosage range studied. The ratio of NDMAD to adinazolam … concentrations than with adinazolam concentrations. …
Number of citations: 27 link.springer.com
JC Fleishaker, PD Garzone, JH Chambers… - …, 1995 - Springer
Single doses of alprazolam (0, 0.5, 1.5 mg) or adinazolam mesylate sustained release tablets (SR) (0, 15, 45 mg) were administered to separate groups of 12 healthy men in a …
Number of citations: 25 link.springer.com
JC Fleishaker, H Friedman, SR Pollock… - Clinical …, 1990 - Wiley Online Library
… by adinazolam and NDMAD were quantitatively similar. These results suggest that both adinazolam … -like effects of adinazolam mesylate. (CLIN PHARMACOL THER 1990;48:652-64.) …
Number of citations: 16 ascpt.onlinelibrary.wiley.com
JC Fleishaker, LK Hulst, TC Smith… - European journal of clinical …, 1992 - Springer
… of adinazolam following administration of 20 mg adinazolam mesylate are depicted in Fig. 1. Adinazolam … Adinazolam kinetics were proportional to dose, as none of the pharmacokinetic …
Number of citations: 12 link.springer.com

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